molecular formula C27H23N5OS2 B5172404 3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile

Cat. No.: B5172404
M. Wt: 497.6 g/mol
InChI Key: STNXDBAJWLGYKM-FMVFUUHJSA-N
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Description

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile is a complex organic compound with a unique structure that includes benzothiazole, thiazolidine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazolidine intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, methylbenzothiazole, and ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile is unique due to its combination of benzothiazole, thiazolidine, and benzonitrile moieties, which confer distinct chemical and biological properties not found in similar compounds.

This article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS2/c1-3-29-20-14-13-19(16-28)15-21(20)30-27-32(17-18-9-5-4-6-10-18)25(33)24(35-27)26-31(2)22-11-7-8-12-23(22)34-26/h4-15,29H,3,17H2,1-2H3/b26-24-,30-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNXDBAJWLGYKM-FMVFUUHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)N=C2N(C(=O)C(=C3N(C4=CC=CC=C4S3)C)S2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C(C=C(C=C1)C#N)N=C2N(C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/S2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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